molecular formula C17H18F3N3O3 B2869574 3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021040-17-4

3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2869574
CAS No.: 1021040-17-4
M. Wt: 369.344
InChI Key: XRSUIBYRSLVYJT-UHFFFAOYSA-N
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Description

3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the trifluoromethyl group in this compound adds to its chemical stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of an ethyl-substituted amine with a benzoyl chloride derivative containing a trifluoromethyl group. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification process may include crystallization, distillation, or chromatography to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may act by modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its unique spiro structure and the presence of the trifluoromethyl group, which imparts enhanced chemical stability and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-2-23-14(25)16(21-15(23)26)7-9-22(10-8-16)13(24)11-3-5-12(6-4-11)17(18,19)20/h3-6H,2,7-10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSUIBYRSLVYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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